molecular formula C27H28N4O3S B2754988 N-(3-甲氧苄基)-1-[7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩[3,2-d]嘧啶-2-基]哌啶-3-甲酰胺 CAS No. 1242927-75-8

N-(3-甲氧苄基)-1-[7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩[3,2-d]嘧啶-2-基]哌啶-3-甲酰胺

货号: B2754988
CAS 编号: 1242927-75-8
分子量: 488.61
InChI 键: LJATURMLGXDDSP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could potentially be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .

科学研究应用

合成与表征

多项研究专注于与 N-(3-甲氧基苄基)-1-[7-(4-甲基苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]哌啶-3-甲酰胺相关的 novel 衍生物的合成和表征,探索它们作为治疗剂的潜力。例如,已对源自维斯那金酮和茄香酮的 novel 苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶的合成进行了研究,旨在获得抗炎和镇痛剂。这些化合物已显示出显著的 COX-2 抑制、镇痛和抗炎活性,与双氯芬酸钠等标准药物相当 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。此外,已合成了衍生物以评估对癌细胞的细胞毒性,其中一些在体外显示出对艾氏腹水癌 (EAC) 细胞有希望的细胞毒活性 (Hassan, Hafez, & Osman, 2014)

药理学评估

这些衍生物的药理学评估一直是一个重要的关注领域,特别是在抗血管生成和 DNA 切割活性方面。一项研究合成了新的 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物,并评估了它们在使用雏鸡绒毛尿囊膜 (CAM) 模型抑制体内血管生成的功效。这些类似物有效阻断了血管形成,并且由于其抗血管生成和细胞毒性作用而表现出作为抗癌剂的潜力 (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017)

化学改性以增强活性

已采用化学改性策略来增强这些化合物的活性与选择性。例如,对某些类似物中的吡啶环进行改性导致药理学特征得到改善,表明了一种开发更有效且耐受性更好的治疗剂的途径。优化结构元素以改善药代动力学特征,同时保持或增强肾素抑制活性,是此类努力的显着示例 (Tokuhara 等,2018)

作用机制

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, for example, the mechanism of action would depend on the specific biological target of the drug .

未来方向

The future directions for research on this compound would depend on its intended use. If it’s intended for use as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in clinical trials .

属性

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-17-8-10-19(11-9-17)22-16-35-24-23(22)29-27(30-26(24)33)31-12-4-6-20(15-31)25(32)28-14-18-5-3-7-21(13-18)34-2/h3,5,7-11,13,16,20H,4,6,12,14-15H2,1-2H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJATURMLGXDDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。